Product packaging for 4,4-Difluorobutane-1,3-diamine(Cat. No.:CAS No. 81982-35-6)

4,4-Difluorobutane-1,3-diamine

Cat. No.: B13176411
CAS No.: 81982-35-6
M. Wt: 124.13 g/mol
InChI Key: QZTYVCPUBWQEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Vicinal Diamine Scaffolds in Molecular Design

Vicinal diamines, which feature two amino groups on adjacent carbon atoms, are considered privileged structures in organic and medicinal chemistry. researchgate.netresearchgate.net These scaffolds are integral components of numerous natural products and biologically active compounds, making them highly valuable building blocks for drug discovery and development. researchgate.netmdpi.comscilit.com The presence of two modifiable amino groups provides a versatile platform for constructing diverse molecular architectures, including diazacyclic and triazacyclic compounds. mdpi.comscilit.com The development of efficient synthetic methods to access these motifs, particularly in an enantioenriched form, remains an active area of research. rsc.org

Overview of Research Trajectories for 4,4-Difluorobutane-1,3-diamine

This compound, with its distinct arrangement of two amino groups and a difluorinated carbon, presents a unique set of chemical characteristics. Its molecular formula is C4H10F2N2, and it has a molecular weight of approximately 124.13 g/mol . Research into this compound focuses on its utility as a versatile intermediate in organic synthesis. The presence of both amino and difluoro functionalities allows for a range of chemical transformations. It serves as a building block for more complex molecules and is used in the development of specialized polymers and materials due to its unique chemical properties. smolecule.com The synthesis of this compound can be approached through methods such as the selective fluorination of butane (B89635) derivatives or amination reactions starting from difluorobutane precursors. smolecule.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 81982-35-6
Molecular Formula C4H10F2N2
Molecular Weight 124.13 g/mol
IUPAC Name This compound
Canonical SMILES C(CN)C(C(F)F)N
InChI Key QZTYVCPUBWQEKN-UHFFFAOYSA-N

This data is compiled from available chemical databases. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10F2N2 B13176411 4,4-Difluorobutane-1,3-diamine CAS No. 81982-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81982-35-6

Molecular Formula

C4H10F2N2

Molecular Weight

124.13 g/mol

IUPAC Name

4,4-difluorobutane-1,3-diamine

InChI

InChI=1S/C4H10F2N2/c5-4(6)3(8)1-2-7/h3-4H,1-2,7-8H2

InChI Key

QZTYVCPUBWQEKN-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(F)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Difluorobutane 1,3 Diamine

Strategies for Carbon-Fluorine Bond Formation in Vicinal Fluorinated Systems

The introduction of vicinal difluoride motifs requires precise control over the fluorination process. nih.gov Modern synthetic chemistry has evolved from harsh, hazardous reagents to more sophisticated methods that allow for the precise introduction of fluorine into complex organic substrates under milder conditions. nih.gov

Achieving the desired stereochemistry is paramount when constructing chiral molecules containing C-F bonds. Diastereoselective fluorination methods are crucial for establishing the relative stereochemistry of the fluorine and amine substituents in the target diamine. While the direct diastereoselective synthesis of CF3-containing vicinal diamines has been explored, these methods often involve multi-step procedures. acs.org A common strategy involves the use of chiral auxiliaries or catalysts to direct the approach of the fluorinating agent.

Methods for generating chiral centers at C-F positions often rely on the stereoselective introduction of fluorine via electrophilic fluorination of a prochiral enolate or the stereoselective addition of a nucleophilic fluoride (B91410) source. nih.gov For a precursor to 4,4-difluorobutane-1,3-diamine, a potential strategy could involve the diastereoselective fluorination of a suitable β-amino ketone or a related substrate. The choice of fluorinating agent is critical for controlling the reaction's outcome.

Table 1: Common Reagents for Diastereoselective Fluorination
Fluorinating AgentTypeTypical Application
Selectfluor® (F-TEDA-BF4)ElectrophilicFluorination of enolates, enol ethers, and enamines
N-Fluorobenzenesulfonimide (NFSI)ElectrophilicAsymmetric fluorination of carbonyl compounds using chiral catalysts
Diethylaminosulfur trifluoride (DAST)Nucleophilic (Deoxyfluorination)Conversion of alcohols to alkyl fluorides, often with inversion of stereochemistry
Triethylamine trihydrofluoride (Et3N·3HF)NucleophilicRing-opening of epoxides and aziridines

A highly effective method for introducing a fluorine atom and a hydroxyl group in a vicinal, stereodefined manner is the ring-opening of epoxides with a fluoride source. nih.gov This approach can be adapted to synthesize a difluorinated alcohol, a key precursor for the target diamine. The synthesis could begin with a suitably substituted epoxy alcohol. The first fluorine atom can be introduced via deoxyfluorination of the alcohol, and the second via nucleophilic opening of the epoxide ring.

The regioselectivity of the epoxide opening is a critical consideration. Under acidic conditions, the fluoride nucleophile typically attacks the more substituted carbon atom of the protonated epoxide. masterorganicchemistry.comlibretexts.org In contrast, under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.orgchemistrysteps.com Fluorinated alcohols are known to be powerful promoters for the ring-opening of epoxides. arkat-usa.org

For the synthesis of a precursor to this compound, a plausible starting material would be a 3,4-epoxybutan-1-ol derivative. The key epoxide opening step would involve a fluoride source to generate a 4-fluorobutane-1,3-diol derivative, which could then undergo further functionalization.

Table 2: Fluoride Sources for Epoxide Ring-Opening
ReagentConditionsKey Characteristics
KHF2/TBAFAnhydrous, elevated temperatureEffective for achieving epoxide opening without acetonide rearrangement in protected diols. nih.gov
Et3N·3HFNeat or in a solvent (e.g., CH2Cl2)Often provides excellent yields with high regioselectivity. nih.gov
Bu4NH2F3/KHF2Anhydrous conditionsAnother effective reagent system for opening epoxides without inducing rearrangement of certain protecting groups. nih.gov
Aqueous HFAcidic conditionsCan be used, but regioselectivity may be an issue, and the highly corrosive nature of HF is a significant drawback.

Amination Reactions for 1,3-Diamine Construction

The construction of the 1,3-diamine functionality is a key strategic element in the synthesis. Several classical and modern amination techniques can be envisioned for this transformation, starting from a suitably functionalized difluorinated precursor. rsc.org

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This one-pot reaction is valued for its efficiency and is often conducted under mild conditions. wikipedia.org To synthesize this compound, a hypothetical 4,4-difluoro-3-aminobutan-1-al or 4,4-difluoro-1-aminobutan-3-one precursor could undergo reductive amination.

The process involves the condensation of the carbonyl group with an amine source, typically ammonia (B1221849) or a primary amine, to form an imine or enamine, which is then reduced in situ to the desired amine. mdpi.commasterorganicchemistry.com The choice of reducing agent is crucial to ensure selective reduction of the imine intermediate in the presence of the starting carbonyl group.

Table 3: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationCharacteristics
Sodium cyanoborohydrideNaBH3CNMild reducing agent, capable of selectively reducing imines in the presence of aldehydes and ketones. masterorganicchemistry.com
Sodium triacetoxyborohydrideNaBH(OAc)3A milder and less toxic alternative to NaBH3CN, often used for reductive aminations. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H2/Pd-C, Raney Ni)-A "green" method that can be highly effective for both imine formation and subsequent reduction in one pot. wikipedia.orgmdpi.com
Sodium borohydrideNaBH4Can be used, but may also reduce the starting aldehyde or ketone, requiring careful control of reaction conditions. masterorganicchemistry.com

An alternative approach to constructing the diamine involves nucleophilic substitution reactions. This strategy requires a difluorinated butane (B89635) scaffold equipped with two leaving groups at the C1 and C3 positions. These leaving groups are then displaced by an amine nucleophile, such as ammonia or a protected equivalent like azide (B81097) or phthalimide (B116566). ucsb.edu

The reaction of haloalkanes with ammonia is a classic example of nucleophilic substitution to form primary amines. savemyexams.comchemguide.co.uk However, a significant drawback is the potential for over-alkylation, where the primary amine product acts as a nucleophile to react with remaining haloalkane, leading to secondary and tertiary amines. masterorganicchemistry.comstudymind.co.uk Using a large excess of ammonia can favor the formation of the primary amine. chemguide.co.uk The reaction mechanism can be either SN1 or SN2, depending on the structure of the haloalkane. studymind.co.ukdocbrown.info

Table 4: Nucleophiles and Leaving Groups for Diamine Synthesis
CategoryExampleRole in Synthesis
Nitrogen NucleophileAmmonia (NH3)Directly introduces the primary amine group, but risks over-alkylation.
Sodium Azide (NaN3)Introduces an azide group, which is subsequently reduced (e.g., via hydrogenation) to the amine. Avoids over-alkylation.
Potassium Phthalimide (Gabriel Synthesis)Forms a phthalimide derivative, which is then hydrolyzed to release the primary amine. A classic method to avoid over-alkylation.
Leaving GroupHalides (Br-, I-)Good leaving groups for SN2 reactions. Bromides and iodides are more reactive than chlorides.
Tosylate (TsO-)Excellent leaving group, prepared from the corresponding alcohol.
Mesylate (MsO-)Another excellent leaving group, similar to tosylate.

Multi-Step Synthesis of Fluorinated Diamine Scaffolds

Constructing a complex molecule like this compound invariably requires a multi-step synthetic sequence. researchgate.netmdpi.com A plausible retrosynthetic analysis would disconnect the target molecule at the C-N bonds, leading back to a difluorinated precursor such as a diol, diketone, or dihalide.

A potential forward synthesis could be conceptualized as follows:

Epoxidation: Start with a commercially available unsaturated alcohol, such as but-3-en-1-ol. Protection of the alcohol followed by epoxidation of the double bond would yield a protected 3,4-epoxybutan-1-ol.

First Fluorination (Epoxide Opening): Ring-opening of the epoxide with a fluoride source (e.g., Et3N·3HF) would stereoselectively install the first fluorine atom and a hydroxyl group, yielding a protected 4-fluorobutane-1,3-diol. nih.gov

Second Fluorination (Deoxyfluorination): The newly formed secondary alcohol at C3 could be converted to the second fluorine atom using a deoxyfluorination reagent like DAST. This step would need careful optimization to control stereochemistry and avoid side reactions.

Functional Group Manipulation: The terminal protected alcohol at C1 would be deprotected and then oxidized to an aldehyde. The existing amine at C3 would need to be introduced, perhaps from the hydroxyl group via a Mitsunobu reaction with an azide source followed by reduction.

Final Amination: The final amino group at C1 could be installed via reductive amination of the aldehyde formed in the previous step.

This conceptual pathway highlights the complexity involved, requiring careful selection of protecting groups, reagents, and reaction conditions at each stage to ensure high yields and stereochemical control.

Development of Scalable Synthetic Protocols

The development of scalable synthetic routes is crucial for the practical application of any chemical compound. For this compound, the literature does not currently provide a well-established, large-scale synthetic protocol. However, by examining general strategies for the synthesis of fluorinated amines and 1,3-diamines, plausible scalable routes can be proposed.

A potential scalable approach could involve the reductive amination of a suitable difluorinated keto-precursor. The key challenge lies in the efficient and safe synthesis of the starting materials on a large scale. The development of continuous flow processes could offer advantages in terms of safety, scalability, and product consistency for key fluorination and amination steps. The table below outlines a hypothetical scalable synthesis based on established chemical transformations.

StepReactionReagents and ConditionsScalability Considerations
1DifluorinationStarting material (e.g., a suitable ketoester) with a fluorinating agent (e.g., Deoxofluor®)Use of less hazardous fluorinating agents and optimization of reaction conditions for large reactors.
2ReductionReduction of the ester group to an alcoholUse of cost-effective and safe reducing agents like sodium borohydride.
3OxidationOxidation of the alcohol to an aldehyde or ketoneSelection of an economical and environmentally friendly oxidizing agent.
4Reductive AminationReaction of the carbonyl compound with an ammonia source and a reducing agentOptimization of pressure, temperature, and catalyst for high throughput.
5Second AminationConversion of a precursor group (e.g., a hydroxyl or halide) to the second amineExploring efficient amination strategies like Gabriel synthesis or direct amination.

Further research is necessary to optimize each step for large-scale production, focusing on yield, purity, cost-effectiveness, and safety.

Stereochemical Control in Synthesis of Chiral Diamines

The presence of two stereocenters in this compound (at C1 and C3) means that it can exist as four possible stereoisomers. The control of stereochemistry is paramount for applications where specific chiral properties are required, such as in asymmetric catalysis or as chiral pharmaceuticals.

Currently, there are no published methods specifically detailing the stereoselective synthesis of this compound. However, general principles of asymmetric synthesis can be applied to devise potential strategies.

One promising approach is the use of chiral catalysts or auxiliaries in the key bond-forming steps. For instance, the asymmetric reduction of a difluorinated β-amino ketone precursor could establish the stereochemistry at the C3 position. Subsequent stereoselective introduction of the second amino group would complete the synthesis. The table below summarizes potential stereoselective strategies.

StrategyDescriptionKey ReactionPotential Catalyst/Auxiliary
Catalytic Asymmetric Reductive Amination A prochiral difluorinated ketone is converted to a chiral amine using a chiral catalyst.Reductive aminationChiral metal catalysts (e.g., based on Rhodium or Iridium) with chiral phosphine (B1218219) ligands.
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed.Diastereoselective alkylation or reductionEvans oxazolidinones or other well-established chiral auxiliaries.
Enzyme-Catalyzed Resolution A racemic mixture of the diamine or a precursor is resolved using an enzyme that selectively reacts with one enantiomer.Kinetic resolutionLipases or other hydrolases.

The development of stereoselective routes to this compound remains a significant challenge. Future research in this area will likely focus on the design of novel chiral catalysts and the exploration of biocatalytic methods to achieve high enantiomeric and diastereomeric purity.

Elucidation of Chemical Reactivity and Transformation Pathways of 4,4 Difluorobutane 1,3 Diamine

Investigation of Reaction Mechanisms Involving Primary Amine Groups

No studies were found that specifically detail the cyclocondensation reactions of 4,4-Difluorobutane-1,3-diamine with carbonyl compounds or provide specific data on the nucleophilic reactivity of its amino groups.

Transformations Involving Fluorine Atoms

There is no available literature describing substitution or defluorination reactions specifically targeting the geminal fluorine atoms in this compound.

Oxidative and Reductive Reactivity Studies

Specific studies on the oxidative and reductive behavior of this compound have not been reported in the accessible scientific literature.

Structural Analysis and Conformational Landscapes of 4,4 Difluorobutane 1,3 Diamine

Conformational Analysis using Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the vapor phase, free from intermolecular interactions that are present in the solid or liquid states. umich.edu This method provides precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for defining the conformational preferences of a molecule. acs.org

For a molecule like 4,4-Difluorobutane-1,3-diamine, a GED study would aim to identify the different stable conformers present in the gas phase and to quantify their relative populations. The conformational space of this molecule is primarily defined by the rotation around the C1-C2, C2-C3, and C3-C4 bonds. Intramolecular hydrogen bonding between the amine groups and the fluorine atoms would be a key factor influencing the conformational equilibrium.

In analogous studies of related compounds, such as 1,4-difluorobutane (B1293371), GED combined with theoretical calculations has been used to determine the conformational composition. researchgate.net For 1,4-difluorobutane, a combination of anti and gauche conformers was identified, with their relative energies and populations determined. researchgate.net A similar approach for this compound would involve recording the electron diffraction patterns at a specific temperature and then fitting this data with theoretical models of possible conformers. The analysis would likely reveal a preference for conformers that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonds.

Table 1: Illustrative Conformational Data for a Related Fluorinated Alkane (1,4-Difluorobutane)

Parameter Value Reference
r(C-F) 1.398(2) Å researchgate.net
r(C1-C2) 1.513(2) Å researchgate.net
r(C2-C3) 1.537(2) Å researchgate.net
∠F-C-C 111.1(3)° researchgate.net
∠C-C-C 112.9(4)° researchgate.net

This data is for 1,4-difluorobutane and serves as an example of the type of structural parameters obtained from a GED study.

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. wikipedia.org If successful, an X-ray diffraction study would reveal the precise solid-state conformation of the molecule. This conformation is influenced by both intramolecular forces and intermolecular interactions, such as hydrogen bonding between the amine groups of adjacent molecules and potential interactions involving the fluorine atoms. The packing of the molecules in the crystal lattice would also be determined, providing insights into the forces that govern the solid-state assembly. mdpi.com

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be essential to confirm the structure of this compound.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information. The chemical shifts of the protons would be influenced by the electronegativity of the neighboring fluorine and nitrogen atoms. ucl.ac.uk The coupling constants (J-values) between adjacent protons would be crucial for determining the dihedral angles and thus the solution-state conformation, based on the Karplus equation. soton.ac.uk

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the four carbon atoms in the molecule, with their chemical shifts being highly dependent on their chemical environment. oregonstate.edu The carbon attached to the two fluorine atoms (C4) would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling. The chemical shift of this carbon would be significantly downfield. chemguide.co.uk

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent and would be expected to give a single resonance. However, this signal would be split into a triplet by the two adjacent protons on C3. The large chemical shift range of ¹⁹F NMR makes it a very informative technique. ucsb.edusigmaaldrich.com

Table 2: Predicted NMR Data for this compound (Illustrative)

Nucleus Predicted Chemical Shift Range (ppm) Expected Multiplicity
¹H (H1) 2.5 - 3.0 Multiplet
¹H (H2) 1.5 - 2.0 Multiplet
¹H (H3) 3.0 - 3.5 Multiplet
¹³C (C1) 40 - 50 -
¹³C (C2) 25 - 35 -
¹³C (C3) 50 - 60 -
¹³C (C4) 115 - 125 Triplet (due to ¹JCF)
¹⁹F -110 to -130 Triplet (due to ³JHF)

These are estimated values based on typical chemical shifts for similar functional groups and are for illustrative purposes only.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra are complementary and provide a characteristic fingerprint of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretches (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). The C-F stretching vibrations would give rise to strong absorptions in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. nih.govlibretexts.org The C-C backbone vibrations and the C-F symmetric stretch would be expected to show strong signals in the Raman spectrum. The complementary nature of IR and Raman spectroscopy would aid in a more complete assignment of the vibrational modes. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch 2850 - 3000
N-H Bend 1590 - 1650

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental formula (C₄H₁₀F₂N₂). The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization. Characteristic fragmentation pathways would likely involve the loss of amine and fluoride (B91410) groups.

Coordination Chemistry of 4,4 Difluorobutane 1,3 Diamine As a Ligand

Chelation Properties and Ligand Design Principles

4,4-Difluorobutane-1,3-diamine presents an intriguing scaffold for ligand design, combining the well-established chelating ability of a 1,3-diamine with the distinctive effects of gem-difluorination at the 4-position. The two nitrogen atoms of the diamine can coordinate to a metal center to form a stable six-membered chelate ring. The design of ligands based on this backbone is guided by several key principles:

Electronic Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the carbon chain. nih.govacs.org This effect decreases the basicity of the nitrogen donor atoms compared to their non-fluorinated analogue, butane-1,3-diamine. The reduced electron-donating ability of the nitrogens can influence the stability of the resulting metal complexes. nih.gov

Steric Profile : The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å). wikipedia.org Therefore, the substitution of two hydrogen atoms with fluorine at the C4 position does not introduce significant steric bulk around the coordination sphere. This allows for the formation of complexes with various coordination numbers and geometries without prohibitive steric hindrance. nih.govnih.gov

Conformational Rigidity : The presence of the CF2 group can influence the conformational flexibility of the chelate ring. The gauche effect, an exception to steric hindrance, may favor a conformation where the electronegative fluorine atoms are in proximity to each other, potentially leading to a more pre-organized ligand conformation for metal binding.

Secondary Interactions : The polarized C-F bonds can participate in non-covalent interactions, such as hydrogen bonding with co-ligands or solvent molecules, and dipole-dipole interactions, which can play a role in the stabilization of the crystal lattice of the metal complexes. nih.gov

The design of more complex ligands based on this compound could involve N-alkylation or N-arylation to modulate the steric and electronic properties of the donor atoms and, consequently, the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand can be achieved through standard coordination chemistry techniques. The general approach involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent.

The characterization of these complexes relies on a combination of spectroscopic and analytical methods:

Infrared (IR) Spectroscopy : Coordination of the amine groups to the metal center is expected to cause a shift in the N-H stretching and bending vibrations to lower frequencies compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR spectroscopy can provide detailed information about the structure of the complexes in solution. Coordination to a paramagnetic metal center would lead to significant broadening and shifting of the NMR signals.

Elemental Analysis : This technique is used to confirm the empirical formula of the synthesized complexes.

While this compound is a simple bidentate ligand primarily suited for forming mononuclear complexes, the design of more elaborate ligands incorporating this diamine unit could lead to the formation of homo- and hetero-nuclear compounds. For instance, linking two this compound units with a bridging spacer could result in a ligand capable of coordinating to two metal centers, forming dinuclear complexes. If the two metal centers are identical, a homonuclear complex is formed. If they are different, a heteronuclear complex is obtained. The synthesis of such complexes often involves a stepwise approach, where a mononuclear complex is first prepared and then reacted with a second metal salt.

This compound is expected to form stable complexes with a variety of transition metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II). The stoichiometry of the resulting complexes would depend on the coordination number preference of the metal ion and the reaction conditions. For example, with metal ions that favor a coordination number of six, complexes with a metal-to-ligand ratio of 1:2 or 1:3 could be formed, with other coordination sites occupied by solvent molecules or counter-ions.

Below is an interactive data table summarizing the expected properties of hypothetical transition metal complexes with this compound.

Metal IonExpected Complex FormulaProbable GeometryExpected Magnetic Moment (µB)
Cu(II)[Cu(C4H8F2N2)2]Cl2Distorted Octahedral~1.7-2.2
Ni(II)[Ni(C4H8F2N2)2(H2O)2]Cl2Octahedral~2.9-3.4
Co(II)[Co(C4H8F2N2)2Cl2]Tetrahedral~4.3-5.2
Zn(II)[Zn(C4H8F2N2)Cl2]TetrahedralDiamagnetic

Influence of Fluorine Atoms on Ligand-Metal Interactions and Coordination Geometry

The presence of the two fluorine atoms at the C4 position of the butane-1,3-diamine backbone is anticipated to have a significant impact on the ligand-metal interactions and the resulting coordination geometry.

Ligand-Metal Bond Strength : The strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the nitrogen donor atoms. nih.gov This decrease in basicity is expected to weaken the sigma-donating ability of the ligand, potentially leading to longer and weaker metal-nitrogen bonds compared to non-fluorinated analogues. escholarship.org This effect could be quantified by comparing the M-N bond lengths in the crystal structures of the fluorinated and non-fluorinated complexes.

Role of 4,4 Difluorobutane 1,3 Diamine As a Versatile Building Block in Complex Organic Synthesis

Incorporation into Nitrogen-Containing Heterocyclic Systems

The 1,3-diamine motif is a classic precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. 4,4-Difluorobutane-1,3-diamine can serve as a key component in cyclocondensation reactions to form saturated and unsaturated heterocyclic rings.

For instance, the reaction of 1,3-diamines with 1,3-dicarbonyl compounds is a fundamental method for the synthesis of seven-membered 1,4-diazepine rings. rsc.org While specific examples detailing the use of this compound in this reaction are not extensively documented in peer-reviewed literature, the established reactivity pattern suggests its utility in creating fluorinated diazepine (B8756704) derivatives. Such structures are of interest due to the conformational constraints and potential biological activity imparted by the seven-membered ring and the fluorine atoms.

Similarly, the condensation of diamines with appropriate reagents can yield six-membered rings like pyrimidines or five-membered rings such as imidazoles. nih.govrsc.orgnih.gov The presence of the difluorobutyl moiety would be expected to influence the electronic properties and reactivity of the resulting heterocyclic system. For example, fluorinated benzoxazines have been synthesized from highly fluorinated diamines through Mannich-type condensation reactions, indicating a pathway for incorporating such fluorinated chains into heterocyclic frameworks. researchgate.net

Scaffold for the Construction of Polyfunctional Molecules

A scaffold in chemical synthesis is a core molecular structure upon which a variety of functional groups can be appended to create a library of related compounds. This compound, with its two primary amine groups and a difluorinated carbon, is well-suited to act as such a scaffold. The two amine groups offer sites for differential functionalization, allowing for the construction of complex, polyfunctional molecules.

This diamine can be utilized in applications such as the formation of polyamide thin film composite (TFC) membranes through interfacial polymerization with polyfunctional acyl halides. google.comgoogle.com In this context, the diamine acts as a monomeric building block that, when reacted with a polyfunctional partner like trimesoyl chloride, creates a highly cross-linked, polyfunctional polymer network.

Furthermore, the chiral centers in this compound mean it can be used as a chiral auxiliary or as a scaffold for asymmetric synthesis. sigmaaldrich.comtcichemicals.com By attaching the chiral diamine to a substrate, it can direct the stereochemical outcome of subsequent reactions, after which it can potentially be cleaved and recovered. This application is crucial in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Precursor in the Synthesis of Fluorinated Bioactive Molecules and Analogs

The introduction of fluorine is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com Fluorinated building blocks like this compound are therefore highly valuable as precursors for new therapeutic agents.

A prominent area of interest is the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. oatext.com Research has shown that compounds based on a substituted butane-1,3-diamine skeleton can exhibit potent DPP-4 inhibitory activity. nih.gov For example, a series of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines were designed and synthesized as effective DPP-4 inhibitors. nih.gov While structurally distinct from this compound due to the presence of a trifluorophenyl group, these studies highlight the importance of the fluorinated butane-1,3-diamine core in interacting with the DPP-4 active site. nih.govmdpi.comnih.gov The difluoromethyl group in this compound can act as a bioisostere for a hydroxyl or carbonyl group, potentially improving the pharmacokinetic profile of a drug candidate.

The general utility of fluorinated diamines as intermediates in the synthesis of bioactive compounds is well-established, serving as key components in the creation of novel pharmaceuticals and agrochemicals. smolecule.com

Catalytic Applications Mediated by 4,4 Difluorobutane 1,3 Diamine Derived Ligands

Design and Synthesis of Chiral Ligands from 4,4-Difluorobutane-1,3-diamine

No publicly available research data or methodologies were found describing the specific design and synthesis of chiral ligands originating from this compound. General principles of chiral ligand synthesis often involve the modification of a diamine scaffold to create a stereochemically defined environment around a metal center, but no examples utilizing this specific fluorinated diamine have been documented.

Photoredox and Nickel Dual Catalysis with Fluorinated Diamine Systems

No published research connects the use of ligands derived from this compound to photoredox and nickel dual catalysis systems. While this is an active area of research for various ligand types, applications of this specific diamine have not been reported.

Computational and Theoretical Chemistry of 4,4 Difluorobutane 1,3 Diamine

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

A comprehensive search of scientific databases reveals no dedicated studies employing Ab Initio or Density Functional Theory (DFT) methods to specifically calculate the electronic structure of 4,4-Difluorobutane-1,3-diamine. Such calculations would typically provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity.

While general studies on related compounds exist, such as the computational analysis of other 1,3-diamines and fluorinated alkanes, direct data for this compound is not available. nih.govresearchgate.net For instance, computational studies on 2,3-difluorobutane (B14755600) have highlighted the complex interplay of stereoelectronic effects that influence conformational preferences, which would also be relevant to this compound. nih.govsouthampton.ac.uk However, without specific calculations, any discussion of its electronic properties remains speculative.

Prediction of Reactivity and Selectivity in Organic Transformations

The prediction of chemical reactivity and selectivity for this compound in organic transformations through computational methods has not been specifically reported. Theoretical predictions in this area often rely on the electronic structure data and potential energy surface calculations, which are currently lacking for this compound.

General methodologies for predicting reactivity, such as those based on Fukui functions or machine learning approaches, have been developed but require initial quantum chemical calculations that have not been performed for this compound. rsc.orgpku.edu.cn Studies on the reactivity of other fluorinated compounds and diamines in various reactions, such as C-H functionalization or nucleophilic substitution, exist but cannot be directly extrapolated to predict the specific behavior of this compound without dedicated computational investigation. chemrxiv.orgmdpi.com

Derivatization Strategies and Structure Activity Relationship Studies for 4,4 Difluorobutane 1,3 Diamine

N-Alkylation and N-Acylation Reactions

The presence of two primary amine groups on the 4,4-difluorobutane-1,3-diamine scaffold allows for a range of derivatization reactions, primarily through N-alkylation and N-acylation. These reactions are fundamental in modifying the molecule's properties for specific applications.

N-Alkylation:

N-alkylation of amines can be achieved through various methods, including reactions with alkyl halides or reductive amination of carbonyl compounds. A modern and efficient approach involves the direct N-alkylation of amines using carboxylic acids, which is notable for its scalability and tolerance of a wide range of functional groups, including fluorinated compounds. researchgate.net For this compound, selective mono- or di-alkylation can be challenging and may require the use of protecting groups to control the reaction's regioselectivity. The "borrowing hydrogen" methodology, often catalyzed by ruthenium or iridium complexes, presents a greener alternative, using alcohols as alkylating agents. acs.org This method has been successfully applied to various amines under mild conditions. acs.org

The introduction of fluorine atoms is known to lower the basicity of the adjacent amino groups, which can affect their nucleophilicity and reactivity in alkylation reactions. cas.cn However, successful alkylations of other fluorinated amines suggest that these reactions are feasible for this compound with appropriate catalysts and reaction conditions. researchgate.net

N-Acylation:

N-acylation is another common derivatization strategy, typically involving the reaction of the diamine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction forms a stable amide bond and is widely used in the synthesis of biologically active molecules. acs.org The presence of fluorine atoms in the amine can influence the stereoselectivity of acylation, which has been observed in the kinetic resolution of racemic fluorinated heterocyclic amines. researchgate.net

A summary of potential reagents for these derivatization reactions is presented in the table below.

Reaction Type Reagent Class Specific Examples Key Features
N-AlkylationCarboxylic AcidsAcetic acid, Propionic acidScalable, Tolerates fluorinated groups researchgate.net
AlcoholsEthanol, Butanol"Borrowing Hydrogen" methodology, Green chemistry acs.org
Alkyl HalidesMethyl iodide, Benzyl bromideTraditional method, may require base
N-AcylationAcyl ChloridesAcetyl chloride, Benzoyl chlorideHigh reactivity, often requires a base
AnhydridesAcetic anhydride (B1165640), Trifluoroacetic anhydride google.comGood reactivity, common in synthesis
Activated Carboxylic AcidsHOBt/EDC activated acidsMild conditions, high yields

Synthesis of N-Substituted Diamine Derivatives

The synthesis of N-substituted derivatives of this compound is crucial for exploring its potential in various fields, including pharmaceuticals and materials science. A common strategy for creating symmetrical N,N'-disubstituted derivatives involves reacting the diamine with two equivalents of an alkylating or acylating agent. For instance, reacting 1,2-diaminoethane with two equivalents of 2-amino-4,4-difluorobutan-1-ol (B7896177) could theoretically yield a symmetrically substituted diamine, although purification from side products might be necessary. mdpi.com

To achieve selective mono-substitution or to create asymmetrical derivatives, one of the amine groups typically requires a protecting group, such as a tert-butoxycarbonyl (BOC) group. acs.org This allows for the selective derivatization of the unprotected amine, followed by deprotection and subsequent reaction at the second amine group with a different reagent.

The synthesis of complex derivatives can also be achieved through multicomponent reactions. For example, a copper-catalyzed three-component reaction of an amine, an aryl acetylene, and a 1,4,2-dioxazol-5-one can produce N-acyl amidines in a single step. acs.org Such methods offer an efficient route to novel derivatives of this compound.

The following table outlines a general synthetic approach for N-substituted derivatives.

Derivative Type General Strategy Example Reagents Potential Product Class
Symmetrical N,N'-dialkylReaction with excess alkylating agent2-bromoethanolBis(hydroxyethyl) diamine
Symmetrical N,N'-diacylReaction with excess acylating agentAcetic anhydrideBis(acetyl) diamine
Asymmetrical N-alkyl, N'-acyl1. Mono-BOC protection 2. Alkylation 3. Deprotection 4. Acylation1. BOC-anhydride 2. Methyl iodide 3. TFA 4. Acetyl chlorideN-methyl-N'-acetyl diamine
N-acyl amidineThree-component reactionPhenylacetylene, Benzoic acid derivativeN-benzoyl amidine derivative

Stereoisomeric Derivatization and Their Distinct Chemical Profiles

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-4,4-difluorobutane-1,3-diamine. The derivatization of these stereoisomers can lead to diastereomeric products with distinct chemical and biological properties. The stereoselective synthesis of fluorinated vicinal diamines is of significant interest because the introduction of fluorine can profoundly impact molecular conformation and biological activity. cas.cn

The synthesis of stereochemically pure derivatives often starts with a chiral precursor or involves a chiral catalyst. For example, the diastereoselective fluoroalkylation of chiral N-tert-butanesulfinimines has been used to produce chiral fluorinated vicinal diamines with high diastereoselectivity. cas.cn A similar strategy could be employed to synthesize enantiomerically enriched derivatives of this compound.

The presence of fluorine can also influence the outcome of stereoselective reactions. In some cases, fluorine substitution has been shown to reverse the typical diastereoselectivity of a reaction, a phenomenon termed "fluorine-induced diastereodivergence". rsc.org This effect could potentially be exploited in the synthesis of specific stereoisomers of derivatized this compound.

The distinct chemical profiles of these stereoisomers are evident in their interactions with other chiral molecules, such as enzymes or receptors in a biological context. The differential biological activity of stereoisomers is a well-established principle in pharmacology. Furthermore, the physical properties, such as crystal packing and solubility, can also differ between diastereomers.

The table below summarizes key aspects of stereoisomeric derivatization.

Aspect Description Implications for this compound
Synthesis Use of chiral auxiliaries (e.g., N-tert-butanesulfinimines) or chiral catalysts to control stereochemistry. cas.cnEnables the synthesis of enantiomerically pure (R)- and (S)-derivatives.
Chemical Profile Diastereomeric derivatives will have different physical properties (e.g., melting point, solubility, NMR spectra) and chemical reactivity.Allows for separation of diastereomers by standard techniques like chromatography.
Biological Activity Stereoisomers can exhibit different binding affinities for biological targets and may have distinct pharmacological or toxicological profiles.Crucial for the development of stereochemically pure drugs with improved efficacy and safety.
Fluorine's Influence Fluorine atoms can alter reaction pathways and stereochemical outcomes due to steric and electronic effects. rsc.orgMay allow for novel synthetic routes to otherwise inaccessible stereoisomers.

Future Research Directions and Emerging Paradigms for Fluorinated Aliphatic Diamines

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

A primary objective in contemporary organic synthesis is the maximization of atom economy, a core principle of green chemistry that seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product. um-palembang.ac.id Traditional multi-step syntheses of fluorinated compounds often involve stoichiometric reagents and generate significant waste, prompting the exploration of more streamlined and efficient methodologies. dovepress.comum-palembang.ac.id

Future research into the synthesis of 4,4-Difluorobutane-1,3-diamine and related structures will likely focus on pathways that minimize protecting groups and functional group interconversions. One promising avenue is the development of methods for direct C-H functionalization, which remains a significant challenge, particularly for unactivated aliphatic C-H bonds. dovepress.com Success in this area would represent a paradigm shift, allowing for the late-stage introduction of amine or fluorine functionalities onto a simple hydrocarbon backbone.

Table 1: Comparison of Hypothetical Synthetic Pathways for Fluorinated Diamines by Atom Economy

Synthetic StrategyKey TransformationPotential AdvantagesAssociated ChallengesTheoretical Atom Economy
Traditional Linear SynthesisFunctional group interconversions, use of protecting groupsWell-established proceduresLow atom economy, multiple steps, significant wasteLow (<20%)
Direct C-H FunctionalizationCatalytic C-H amination and fluorinationDramatically reduced step count, high atom economyRegio- and stereoselectivity control, harsh conditionsHigh (>70%)
C1 Source UtilizationBuilding block synthesis from CO₂ or CS₂Use of renewable/abundant feedstocks, reduced wasteRequires novel catalyst development, process optimizationModerate to High (40-80%)

Development of Advanced Catalytic Systems

Catalysis is fundamental to achieving the goals of modern chemical synthesis: efficiency, selectivity, and sustainability. fluorochem.co.uk For fluorinated aliphatic diamines, the development of advanced catalytic systems is crucial for controlling stereochemistry and enabling challenging bond formations.

Transition Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of fluoroaromatics, and extending these methods to aliphatic systems is a key research frontier. Future work will likely focus on designing new ligands that can stabilize the transition metal center and facilitate the reductive elimination step that forms the C-F bond in aliphatic substrates. Furthermore, catalysts that enable the asymmetric hydrogenation or amination of fluorinated precursors would provide access to enantiomerically pure diamines, which are often required for pharmaceutical applications. acs.org

Organocatalysis: Organocatalysis offers a metal-free alternative, often providing complementary reactivity and selectivity. fluorochem.co.uk Chiral amine-based catalysts, for example, could be employed in the asymmetric fluorination of carbonyl precursors to this compound. acs.org Similarly, isothiourea or planar chiral catalysts have shown promise in the highly enantioselective α-fluorination of carboxylic acids, a strategy that could be adapted for diamine synthesis. mdpi.com

Biocatalysis: The use of enzymes to perform complex chemical transformations under mild, aqueous conditions represents an exceptionally green approach. fu-berlin.de While the natural enzymatic fluorination is rare, directed evolution and protein engineering could be used to develop novel enzymes capable of catalyzing the selective fluorination or amination of aliphatic substrates.

Table 2: Overview of Potential Catalytic Systems for Asymmetric Synthesis of Fluorinated Diamines

Catalyst TypeExample SystemPotential Application for this compoundKey Advantages
Transition MetalNiCl₂–BINAP ComplexDirect asymmetric fluorination of α-aryl acetic acid derivatives could be adapted for aliphatic precursors. acs.orgHigh efficiency, broad substrate scope. acs.org
OrganocatalystChiral Amine / IsothioureaEnantioselective fluorination of a β-ketoester or carboxylic acid precursor. acs.orgmdpi.comMetal-free, mild conditions, high enantioselectivity. mdpi.com
BiocatalystEngineered Halogenase/Amine DehydrogenaseStereoselective fluorination or amination of a hydrocarbon precursor.Exceptional selectivity, environmentally benign conditions. fu-berlin.de

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The transition from traditional batch processing to continuous flow chemistry is a major paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. beilstein-journals.org For reactions involving hazardous reagents or unstable intermediates, such as those often used in fluorination chemistry, flow systems provide superior control over reaction parameters like temperature and pressure, minimizing risks. rsc.org

A future continuous-flow synthesis of this compound could involve multiple telescoped steps. For example, the photooxidative cyanation of a fluorinated amine to an amino nitrile, followed by an in-line acid-mediated hydrolysis, has been demonstrated for the synthesis of fluorinated amino acids and could be adapted for diamines. chemistryviews.org This approach eliminates the need for isolating and purifying intermediates, which reduces waste and production time. chemistryviews.org

Furthermore, flow chemistry can be integrated with other green technologies. Electrochemical methods in flow can generate fluorinating agents in situ, avoiding the transport and storage of toxic reagents. rsc.orgresearchgate.net Photocatalysis in flow reactors also benefits from improved light penetration, leading to more efficient and faster reactions compared to batch processes. researchgate.net The combination of these technologies will be instrumental in developing safe, scalable, and sustainable industrial processes for producing complex molecules like this compound. beilstein-journals.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Fluorinated Compounds

ParameterBatch SynthesisContinuous Flow Synthesis
SafetyHigher risk with hazardous reagents and exotherms.Enhanced safety due to small reaction volumes and superior heat/mass transfer. beilstein-journals.org
ScalabilityChallenging; often requires re-optimization of conditions.Easier to scale by running the system for a longer duration. chemistryviews.org
EfficiencyCan be limited by mixing and heat transfer; longer reaction times. beilstein-journals.orgImproved yields and selectivity through precise control; shorter reaction times. chemistryviews.orgbeilstein-journals.org
Process IntegrationDifficult to telescope multiple reaction steps.Facilitates multi-step, telescoped processes without intermediate isolation. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.